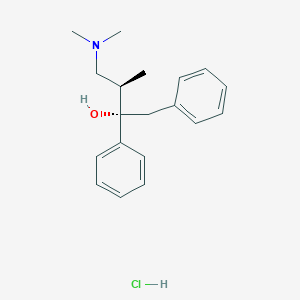

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

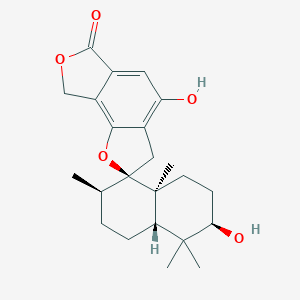

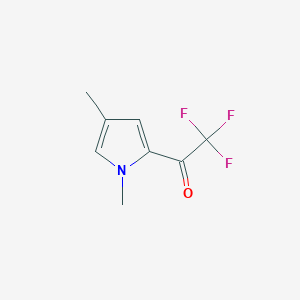

The compound "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" is a derivative of indene, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene ring. The compound contains an aminomethyl group (-NH2CH2-) and a hydroxyl group (-OH), indicating that it has both amine and alcohol functional groups, which could contribute to its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related indene derivatives has been explored in various studies. For instance, the synthesis of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones was achieved by selective 2-alkylation of the corresponding amino isoindolones, which were derived from 2-cyanobenzaldehyde, using alkyl halides in a phase-transfer catalyst system . Additionally, an efficient method for preparing 2-aminomethyl-1,3-diene derivatives was developed through the reaction of imines with organoindium reagents, which were generated in situ from indium and 1,3-dibromo-2-butyne, in a one-pot process . These methods could potentially be adapted for the synthesis of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indene derivatives is characterized by the presence of a 2,3-dihydro-1H-indene core, which can be functionalized at various positions to yield different derivatives. The presence of an aminomethyl group at the 2-position and a hydroxyl group at the same carbon atom would result in a chiral center, potentially giving rise to enantiomers that could be separated and evaluated for their distinct biological activities .

Chemical Reactions Analysis

Indene derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the aminomethylation of pyridines has been investigated, showing that such reactions are directed primarily to specific positions on the pyridine ring, leading to the formation of derivatives with different substitution patterns . Although the compound is not a pyridine derivative, similar reactivity could be expected with the aminomethyl group in "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol".

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" would be influenced by its functional groups. The presence of both amine and hydroxyl groups could result in hydrogen bonding, affecting its solubility in water and organic solvents. The compound's reactivity could also be influenced by these groups, as they could participate in various chemical reactions, such as acylation, alkylation, and others, as seen in the synthesis of related compounds .

科学的研究の応用

1. Enantioselective Synthesis

- Application Summary: An efficient method for the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination is reported . The products resemble those obtained through direct asymmetric diamination of terminal alkenes .

- Methods of Application: The methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity .

- Results: The usefulness of the method is demonstrated through the synthesis of a 2-aminomethyl iminocyclitol .

2. Spectinomycin Antibiotics

- Application Summary: Researchers have developed aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics as potential broad-spectrum antibiotics .

- Methods of Application: These antibiotics could be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens .

- Results: Recent advances include a new drug structure which can address antibiotic resistance to Mycobacterium abscessus (Mab) .

3. Antibacterial and Antibiofilm Agents

- Application Summary: Polymers as advanced antibacterial and antibiofilm agents for direct and combination therapies . Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .

- Methods of Application: These polymers could be developed into therapeutics to treat many infections, including those resistant to current treatments .

- Results: Recent advances include a new drug structure which can address antibiotic resistance .

4. Second-Order Nonlinear Optical Performance

- Application Summary: A novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance .

- Methods of Application: The crystal was grown by the slow evaporation method under the conditions of RT and ambient atmosphere .

- Results: The crystal exhibits a high diffuse reflection with wide transparent range and appropriate thermal stability . It also presents an obvious photoluminescence characteristic .

5. Catalyst for Suzuki–Miyaura Cross-Coupling Reaction

- Application Summary: A Pd nanoparticles supported on 2-(aminomethyl)phenols modified boehmite was prepared by a simple and rapid method .

- Methods of Application: This material is characterized by various techniques to confirm its microstructure .

- Results: It was employed as a recyclable catalyst for Suzuki–Miyaura cross-coupling reaction with high reactivity .

6. Antibacterial and Antibiofilm Agents

- Application Summary: Polymers as advanced antibacterial and antibiofilm agents for direct and combination therapies . Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .

- Methods of Application: These polymers could be developed into therapeutics to treat many infections, including those resistant to current treatments .

- Results: Recent advances include a new drug structure which can address antibiotic resistance .

7. Synthesis of Imidazo[1,5-a]pyridines

- Application Summary: The initial nucleophilic attack of the 2-(aminomethyl)pyridine on the nitronate provides an amidinium species, which is very well suited for a 5-exo-trig cyclization involving the masked imine moiety of the pyridine ring .

- Methods of Application: This method is used to synthesize imidazo[1,5-a]pyridines .

- Results: The results demonstrate the effectiveness of this method for synthesizing imidazo[1,5-a]pyridines .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(aminomethyl)-1,3-dihydroinden-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYIWCFPKUDVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

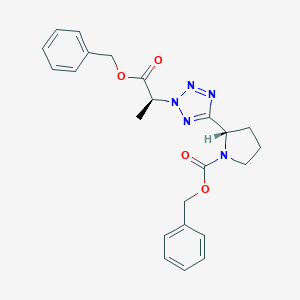

![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)

![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)